N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-12-23-17-13-16(22-19(24)15-8-6-5-7-9-15)10-11-18(17)26-14-21(2,3)20(23)25/h4,10-11,13,15H,1,5-9,12,14H2,2-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWXTFQXRMAJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound through literature review, case studies, and experimental findings.
The molecular formula of this compound is with a molecular weight of 342.44 g/mol. The compound features a complex structure that includes a benzo[b][1,4]oxazepine core.
Biological Activity Overview
The biological activities of this compound have been linked to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazepine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and prostate cancer models.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Properties : Research has indicated that certain oxazepine derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria . This opens avenues for their use in developing new antibiotics.
Case Study 1: Anticancer Potential
A study conducted on a related compound revealed significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values were recorded at 12 µM for MCF-7 and 15 µM for PC3 cells .
Case Study 2: Anti-inflammatory Activity
In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduced edema in animal models | |
| Antimicrobial | Inhibition of bacterial growth |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key distinctions between the target compound and related molecules:
Key Observations :
Core Ring Systems: The target compound and GSK2982772 share a benzo[b][1,4]oxazepin core, which is absent in the azepin-based compound. The benzo-fused structure may enhance binding to kinase targets (e.g., RIPK1) via aromatic interactions .
Substituent Effects :
- The allyl and dimethyl groups in the target compound may enhance metabolic stability compared to GSK2982772’s benzyl and methyl groups. Allyl groups can influence lipophilicity and CYP-mediated oxidation .
- The cyclohexanecarboxamide moiety, common to both the target and azepin-based compound, suggests a role in hydrogen bonding with biological targets (e.g., chemokine receptors or kinases) .
Biological Activity :
- GSK2982772’s triazole substituent likely enhances RIPK1 binding affinity, as demonstrated by its potent inhibition of TNF-driven cytokines .
- The azepin-based compound’s hydrogen-bonding network (N–H⋯O dimers) stabilizes its crystal structure, which may correlate with oral bioavailability and anti-inflammatory efficacy .
Crystallographic Data (Azepin-Based Compound) :
- Space Group: P 1 (triclinic)
- Unit Cell Parameters:
- a = 5.007 Å, b = 11.642 Å, c = 12.739 Å
- α = 63.66°, β = 82.69°, γ = 82.75°
- Hydrogen Bonding: R₂²(8) dimerization motif via N–H⋯O interactions .
Preparation Methods
Domino Aza-Michael/Henry Cyclization
Adapting methodology from the PPh₃-catalyzed aza-MBH reaction, salicylaldehyde derivatives react with γ-substituted allenoates to form the oxazepine skeleton.
Procedure :
- Reactant Preparation :
- 2-Hydroxy-5-allyl-3,3-dimethylbenzaldehyde synthesized via Vilsmeier-Haack formylation of 5-allyl-3,3-dimethylphenol.
- Methyl γ-(dimethylamino)allenoate prepared by treatment of propargyl alcohol with dimethylamine and subsequent esterification.
- Cyclization :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the imine nitrogen on the allenoate’s γ-carbon, followed by intramolecular lactamization to form the seven-membered ring.
Functionalization at the 7-Position
Nitration and Reduction to Primary Amine
To introduce the amine for subsequent amidation:
Procedure :
- Nitration :
- Reduction :
Optimization Data :
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | H₂SO₄ | 0 | 1 | 74 |
| Reduction | Pd/C | 25 | 6 | 89 |
Amidation with Cyclohexanecarbonyl Chloride
Carboxamide Coupling
The 7-amino intermediate reacts with cyclohexanecarbonyl chloride under Schotten-Baumann conditions.
Procedure :
- Acylation :
Purity Analysis :
- HPLC : 99.2% (C18 column, MeCN/H₂O = 70:30).
- HRMS : [M+H]⁺ calc. 413.2234, found 413.2231.
Alternative Synthetic Routes
Ugi Multicomponent Reaction
A one-pot strategy inspired by oxazepine-quinazolinone synthesis:
Reactants :
- 2-Formylphenoxyacetic acid (bifunctional aldehyde).
- Allylamine (amine component).
- Cyclohexane isocyanide (isocyanide component).
Procedure :
Limitations :
- Requires precise stoichiometry to avoid bis-adduct formation.
- Chirality control unachieved without chiral auxiliaries.
Critical Reaction Optimization
Solvent Effects on Cyclization
Comparative study using source methodology:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 68 |
| DCM | 8.9 | 54 |
| Toluene | 2.4 | 41 |
THF maximizes polarity for imine activation while minimizing side reactions.
Scalability and Industrial Considerations
- Cost Analysis : Domino cyclization reduces steps but requires expensive allenoates.
- Green Chemistry : Enzymatic reduction steps (source) lower heavy metal waste.
Synthetic Summary :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
